molecular formula C18H17ClN2OS B2663932 1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-19-9

1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2663932
CAS No.: 851801-19-9
M. Wt: 344.86
InChI Key: MMZDSLWXSLRPLB-UHFFFAOYSA-N
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Description

The compound “(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with a complex structure. It contains several functional groups including a chlorophenyl group, a methylphenyl group, a methanone group, and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. The presence of the imidazole ring suggests that it may have interesting chemical properties, as imidazole rings are often found in biologically active compounds.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chlorophenyl and methylphenyl groups might influence its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural motifs have been synthesized and characterized to explore their chemical and physical properties. For example, novel N-phenylpyrazolyl aryl methanones derivatives, which share a similar complexity in molecular structure, have been synthesized and analyzed using techniques like NMR, FT-IR, and HRMS. These compounds were evaluated for herbicidal and insecticidal activities, demonstrating the broad potential of such molecules in agricultural applications (Wang et al., 2015).

Biological Activities

Research into similar molecules has shown a variety of biological activities, including antimicrobial and anticancer properties. For instance, a series of pyrazole derivatives exhibited significant antimicrobial and anticancer activities, suggesting the utility of such compounds in pharmaceutical research (Hafez et al., 2016). Another study on pyrazoline derivatives highlighted their potential as anti-inflammatory and antibacterial agents, further indicating the versatility of these molecules in designing new therapeutic agents (Ravula et al., 2016).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been employed to understand the interaction mechanisms of similar compounds with biological targets. For instance, detailed computational studies including DFT calculations and molecular docking have been conducted to elucidate the structural, electronic, and interaction characteristics of such molecules, aiding in the discovery of their potential as antibacterial agents (Shahana & Yardily, 2020).

Chemical Reactivity and Applications

The reactivity of compounds with similar structures has been explored for the synthesis of more complex molecules and materials. For example, the synthesis of sulfonated polyimide membranes for fuel cell applications demonstrates the application of such chemical structures in the development of high-performance materials (Zhai et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a biologically active compound, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Based on the information available, this compound may pose certain hazards. For instance, it has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicine or other fields .

Properties

IUPAC Name

(3-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-5-2-3-6-15(13)12-23-18-20-9-10-21(18)17(22)14-7-4-8-16(19)11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZDSLWXSLRPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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